molecular formula C15H25FN2 B3852858 N,N,N'-triethyl-N'-(2-fluorobenzyl)-1,2-ethanediamine

N,N,N'-triethyl-N'-(2-fluorobenzyl)-1,2-ethanediamine

Cat. No. B3852858
M. Wt: 252.37 g/mol
InChI Key: JKCCMPVWANFETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N'-triethyl-N'-(2-fluorobenzyl)-1,2-ethanediamine, commonly known as FE-PEA, is a chemical compound used in scientific research. It is a member of the phenylethylamine family of compounds and has been found to have potential applications in the field of neuroscience.

Scientific Research Applications

FE-PEA has potential applications in the field of neuroscience as it has been found to act as a selective trace amine-associated receptor 1 (TAAR1) agonist. TAAR1 is a G protein-coupled receptor that is expressed in the brain and plays a role in modulating neurotransmitter release. FE-PEA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may have implications for the treatment of various neurological disorders such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

FE-PEA acts as a selective TAAR1 agonist, which results in the activation of intracellular signaling pathways that lead to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This activation of neurotransmitter release may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
FE-PEA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter release may have implications for the treatment of various neurological disorders such as depression, schizophrenia, and ADHD. FE-PEA has also been shown to have anxiolytic effects in animal models, which may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of FE-PEA is its selectivity for TAAR1, which makes it a useful tool for studying the role of TAAR1 in neurotransmitter release. However, FE-PEA has a relatively short half-life, which may limit its use in certain experiments. Additionally, FE-PEA has not been extensively studied in humans, and its safety profile is not well established.

Future Directions

Future research on FE-PEA could focus on its potential applications in the treatment of neurological disorders such as depression, schizophrenia, and ADHD. Additionally, further studies could investigate the safety profile of FE-PEA in humans and its potential for drug development. Finally, research could focus on developing more potent and selective TAAR1 agonists for use in scientific research and drug development.

properties

IUPAC Name

N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25FN2/c1-4-17(5-2)11-12-18(6-3)13-14-9-7-8-10-15(14)16/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCCMPVWANFETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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